molecular formula C20H19F3N2OS B2952285 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2034464-75-8

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2952285
CAS No.: 2034464-75-8
M. Wt: 392.44
InChI Key: SBRWGMXOULDPEV-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride to form benzothiophene. This intermediate is then subjected to a series of reactions to introduce the dimethylaminoethyl group and the trifluoromethyl-substituted benzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(1-Benzothiazol-2-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide

Uniqueness

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the benzothiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2OS/c1-25(2)17(15-12-27-18-10-6-4-7-13(15)18)11-24-19(26)14-8-3-5-9-16(14)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWGMXOULDPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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